

Application Notes & Protocols: Quantitative Analysis of Rauvotetraphylline A using HPLC-UV/MS

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Compound of Interest

Compound Name: Rauvotetraphylline A

Cat. No.: B15589008

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Abstract

This document provides a comprehensive guide for the quantitative analysis of **Rauvotetraphylline A**, a key alkaloid isolated from *Rauwolfia tetraphylla*, utilizing High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) detection. The described methodology is designed to be robust, sensitive, and specific, making it suitable for a range of applications from phytochemical analysis to pharmacokinetic studies. Detailed protocols for sample preparation, instrument setup, and method validation are presented, along with representative quantitative data to guide laboratory implementation.

Introduction

Rauvotetraphylline A is an indole alkaloid with potential pharmacological activities, making its accurate quantification in various matrices crucial for research and development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of complex mixtures, and when coupled with UV and Mass Spectrometry detectors, it provides a high degree of selectivity and sensitivity for quantitative analysis. This application note outlines a validated HPLC-UV/MS method for the determination of **Rauvotetraphylline A**.

Experimental Protocols

Materials and Reagents

- **Rauvotetraphylline A** reference standard (>98% purity)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Ultrapure water (18.2 MΩ·cm)
- Internal Standard (IS): Reserpine (or a structurally similar compound not present in the sample)
- Biological matrix (e.g., plasma, tissue homogenate) or plant extract

Instrumentation

- HPLC system equipped with a binary pump, autosampler, and column oven.
- UV-Vis Diode Array Detector (DAD).
- Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer with an Electrospray Ionization (ESI) source.

Sample Preparation

2.3.1. Plant Material Extraction

- Weigh 1.0 g of dried, powdered plant material.
- Add 20 mL of methanol and sonicate for 30 minutes.
- Centrifuge the mixture at 4000 rpm for 15 minutes.
- Collect the supernatant. Repeat the extraction process twice more.
- Combine the supernatants and evaporate to dryness under reduced pressure.

- Reconstitute the residue in 1 mL of methanol, filter through a 0.22 μ m syringe filter, and transfer to an HPLC vial.

2.3.2. Biological Matrix (Plasma) - Protein Precipitation

- To 100 μ L of plasma, add 300 μ L of ice-cold acetonitrile containing the internal standard.
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μ L of the mobile phase, vortex, and transfer to an HPLC vial.

HPLC-UV/MS Method Parameters

Table 1: HPLC-UV/MS Instrumental Conditions

Parameter	Condition
HPLC Column	C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μ m)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient Elution	0-1 min: 10% B; 1-8 min: 10-90% B; 8-10 min: 90% B; 10-10.1 min: 90-10% B; 10.1-12 min: 10% B
Flow Rate	0.3 mL/min
Column Temperature	40°C
Injection Volume	5 μ L
UV Detection	Wavelength: 280 nm
MS Ionization	Electrospray Ionization (ESI), Positive Mode
Capillary Voltage	3.5 kV
Source Temperature	120°C
Desolvation Temp.	350°C
Gas Flow	Desolvation: 800 L/hr; Cone: 50 L/hr
MS Mode	Multiple Reaction Monitoring (MRM)
MRM Transitions	Rauvotetraphylline A: m/z 353.2 \rightarrow 144.1 (Quantifier), 353.2 \rightarrow 198.1 (Qualifier) IS (Reserpine): m/z 609.3 \rightarrow 195.1

Note: The MRM transitions provided are hypothetical and should be optimized by direct infusion of the **Rauvotetraphylline A** standard into the mass spectrometer to determine the precursor ion and the most abundant and stable product ions.

Method Validation and Quantitative Data

The developed method was validated according to international guidelines to ensure its suitability for the intended purpose. The following parameters were assessed:

Linearity and Range

The linearity of the method was evaluated by analyzing a series of calibration standards of **Rauvotetraphylline A** at different concentrations.

Table 2: Linearity and Range Data

Analyte	Calibration Range (ng/mL)	Regression Equation	Correlation Coefficient (r^2)
Rauvotetraphylline A	1 - 1000	$y = 1523.4x + 456.7$	0.9992

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatogram.

Table 3: LOD and LOQ

Analyte	LOD (ng/mL) (S/N ≥ 3)	LOQ (ng/mL) (S/N ≥ 10)
Rauvotetraphylline A	0.3	1.0

Precision and Accuracy

The precision and accuracy of the method were determined by analyzing quality control (QC) samples at three concentration levels (low, medium, and high) on the same day (intra-day) and on three different days (inter-day).

Table 4: Precision and Accuracy Data

QC Level	Nominal Conc. (ng/mL)	Intra-day Precision (%RSD)	Intra-day Accuracy (%)	Inter-day Precision (%RSD)	Inter-day Accuracy (%)
Low	5	4.2	102.5	5.8	101.7
Medium	50	3.1	98.9	4.5	99.4
High	500	2.5	101.2	3.9	100.8

Recovery

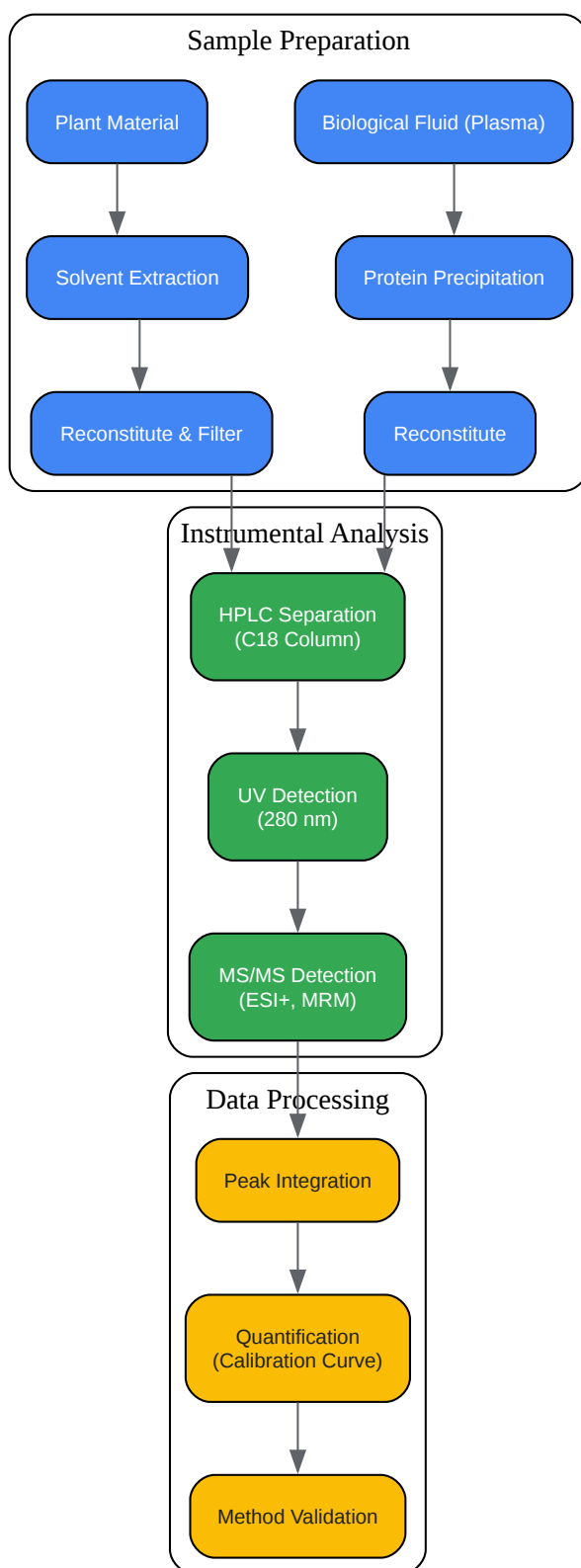
The extraction recovery of **Rauvotetraphylline A** from the biological matrix was assessed by comparing the peak area of the analyte from extracted samples with that of unextracted standards at the same concentration.

Table 5: Extraction Recovery

QC Level	Nominal Conc. (ng/mL)	Mean Recovery (%)
Low	5	88.5
Medium	50	91.2
High	500	90.4

Visualizations

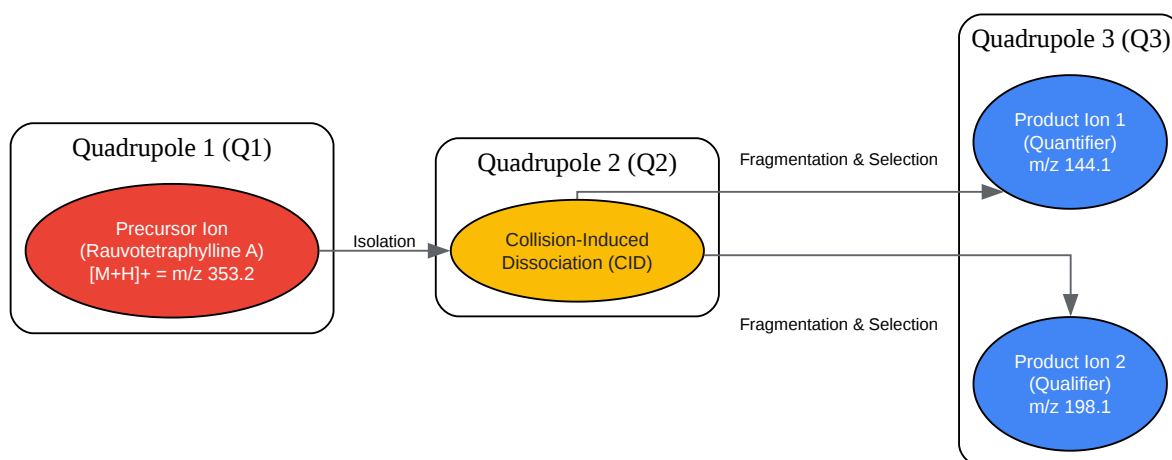
Experimental Workflow



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Figure 1: General workflow for the quantitative analysis of **Rauvotetraphylline A**.

Logic of MS/MS Fragmentation for Quantification



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